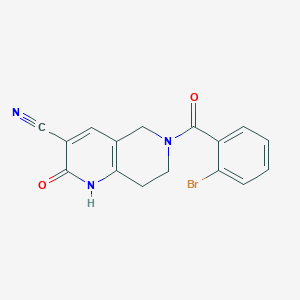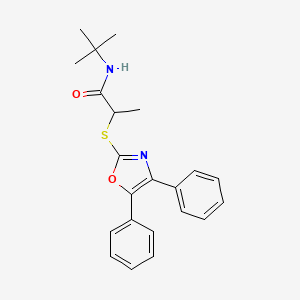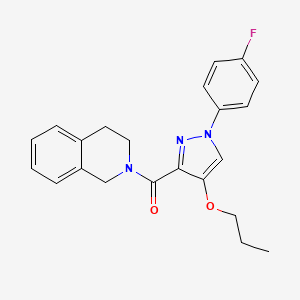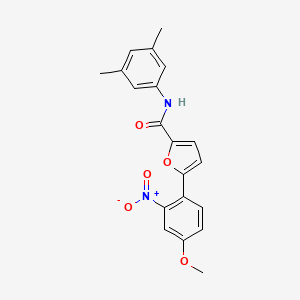
6-(2-Bromobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) that has been substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthyridine core and the bromobenzoyl group. The bromobenzoyl group would likely be planar due to the conjugation of the carbonyl group with the benzene ring . The naphthyridine core could potentially adopt a non-planar conformation depending on the substitution pattern .Chemical Reactions Analysis
The bromobenzoyl group in this compound could potentially undergo various types of reactions, including nucleophilic acyl substitution reactions . The naphthyridine core could potentially undergo various types of reactions depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and substitution pattern. Bromobenzoyl compounds typically have relatively high melting points and boiling points due to the presence of the polar carbonyl group .科学的研究の応用
Photoarylation and Alkylation Reactions : The photochemistry of bromo-naphthols, closely related to the given compound, has been explored for their potential in photoarylation and alkylation reactions. These reactions involve the formation of electrophilic carbene intermediates, which can be trapped by various reagents, leading to the synthesis of complex organic compounds. This process is significant for the development of new organic synthesis methodologies and could have implications for the design of new pharmaceuticals and materials (Pretali et al., 2009).
Fluorescence and Antibacterial Properties : Research on heterocyclic compounds synthesized from chalcone derivatives, including those similar to the naphthyridine structure, has shown notable fluorescence and antibacterial properties. These properties are essential for developing new fluorescent probes for biological imaging and potential antibacterial agents (Khan, 2017).
Antioxidant and Enzyme Inhibition : Naphthyridine derivatives have been synthesized and evaluated for their biological activities, including antioxidant properties and enzyme inhibition. These compounds, by inhibiting specific enzymes, could offer therapeutic benefits in treating diseases such as Alzheimer's (Balmori et al., 2017).
Antiproliferative Activity : Certain naphthyridine derivatives have been studied for their antiproliferative activity against cancer cell lines. Modifications in the naphthyridine ring structure significantly influence their biological activity, suggesting the potential for developing new anticancer agents (Bardasov et al., 2020).
Necroptosis and Apoptosis Induction : A novel naphthyridine derivative has been found to induce necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells. This dual mode of action presents a unique opportunity for cancer therapy, highlighting the compound's potential as a chemotherapeutic agent (Kong et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-bromobenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(22)20-6-5-14-11(9-20)7-10(8-18)15(21)19-14/h1-4,7H,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBAYHWPREQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)





![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)
